molecular formula C12H17NO2 B150939 (2-(Morpholinomethyl)phenyl)methanol CAS No. 91271-63-5

(2-(Morpholinomethyl)phenyl)methanol

Cat. No. B150939
CAS RN: 91271-63-5
M. Wt: 207.27 g/mol
InChI Key: JOBIKMKNOFLXRQ-UHFFFAOYSA-N
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Description

The compound “(2-(Morpholinomethyl)phenyl)methanol” appears to be a derivative of phenylmethanol with a morpholine moiety attached to the benzene ring. This structure suggests that it could be a versatile intermediate in the synthesis of various pharmacologically active compounds, such as neoflavanoid derivatives and potential norepinephrine reuptake inhibitors.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, sesamol and other phenols have been reacted with cinnamaldehyde and morpholine in methanol to yield epimeric 2-morpholinyl-4-phenylbenzopyran derivatives . Another synthetic approach involved the amination and cyclization of 2-bromo-1-(2-fluorophenyl)-1-propanone to produce 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride with a high yield of 82.7% . These methods highlight the feasibility of synthesizing morpholine-containing phenylmethanol derivatives under mild conditions with good yields.

Molecular Structure Analysis

The molecular structure of biphenyl-2-methanol, a related compound, has been analyzed and found to crystallize in a non-centrosymmetric monoclinic space group with distinct dihedral angles between the phenyl rings and between the methanol and phenyl groups . Although not the exact compound , this analysis provides insight into the potential conformational properties that “(2-(Morpholinomethyl)phenyl)methanol” may exhibit.

Chemical Reactions Analysis

The literature describes the chiral synthesis of a compound with a morpholine and phenylmethanol moiety, where the resolution of a related compound with (+) mandelic acid led to the formation of a chiral morpholine derivative . This indicates that “(2-(Morpholinomethyl)phenyl)methanol” could potentially undergo similar chiral resolution processes and be involved in the synthesis of enantiomerically pure compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of “(2-(Morpholinomethyl)phenyl)methanol” are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystallization behavior of biphenyl-2-methanol suggests that “(2-(Morpholinomethyl)phenyl)methanol” may also exhibit polymorphism or distinct crystalline forms . The high yield and mild reaction conditions reported for the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride suggest that the target compound might also be synthesized efficiently .

Scientific Research Applications

Biomembrane Studies

Methanol, including derivatives like "(2-(Morpholinomethyl)phenyl)methanol," is utilized in studying the dynamics of biological and synthetic membranes. Methanol affects lipid dynamics significantly, enhancing mixing and transfer rates in lipid bilayers, which has implications for understanding the structure-function relationship in biological membranes (Nguyen et al., 2019).

Organic Synthesis and Photophysics

This compound is involved in the synthesis of novel silicon phthalocyanine and subphthalocyanine derivatives. These compounds show interesting aggregation and electrochemical properties and are soluble in various organic solvents, indicating their potential applications in materials science and catalysis (Bıyıklıoğlu, 2015).

Chiral Synthesis

It has been used in the chiral synthesis of certain compounds, demonstrating its role in producing potential norepinephrine reuptake inhibitors. This showcases its utility in designing molecules with specific pharmacological activities (Prabhakaran et al., 2004).

Chemoselective Reactions

The compound's derivatives facilitate diverse chemoselective reactions, such as the synthesis of isoxazole derivatives, indicating its versatility in organic synthesis and potential applications in developing novel organic compounds (Potkin et al., 2015).

Catalysis and Material Science

It serves as a precursor in synthesizing functional materials, such as chemosensors for metal ions detection. This application is crucial in environmental monitoring and materials chemistry, where selective detection of toxic ions like Pd2+ is essential (Shally et al., 2020).

Safety And Hazards

“(2-(Morpholinomethyl)phenyl)methanol” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIKMKNOFLXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Morpholinomethyl)phenyl)methanol

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